molecular formula C32H32N6O2 B11097134 4,4'-[benzene-1,3-diylbis(iminomethylylidene)]bis[2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one]

4,4'-[benzene-1,3-diylbis(iminomethylylidene)]bis[2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one]

Cat. No.: B11097134
M. Wt: 532.6 g/mol
InChI Key: BSDBYUCPNQBXTE-UHFFFAOYSA-N
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Description

2-(3,4-DIMETHYLPHENYL)-4-{[3-({[1-(3,4-DIMETHYLPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)ANILINO]METHYLENE}-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple aromatic rings and pyrazole moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-DIMETHYLPHENYL)-4-{[3-({[1-(3,4-DIMETHYLPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)ANILINO]METHYLENE}-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole core, followed by the introduction of the dimethylphenyl groups and the formation of the final product through condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-DIMETHYLPHENYL)-4-{[3-({[1-(3,4-DIMETHYLPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)ANILINO]METHYLENE}-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

2-(3,4-DIMETHYLPHENYL)-4-{[3-({[1-(3,4-DIMETHYLPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)ANILINO]METHYLENE}-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE has several

Properties

Molecular Formula

C32H32N6O2

Molecular Weight

532.6 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)-4-[[3-[[2-(3,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]phenyl]iminomethyl]-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C32H32N6O2/c1-19-10-12-27(14-21(19)3)37-31(39)29(23(5)35-37)17-33-25-8-7-9-26(16-25)34-18-30-24(6)36-38(32(30)40)28-13-11-20(2)22(4)15-28/h7-18,35-36H,1-6H3

InChI Key

BSDBYUCPNQBXTE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)C=NC3=CC(=CC=C3)N=CC4=C(NN(C4=O)C5=CC(=C(C=C5)C)C)C)C

Origin of Product

United States

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